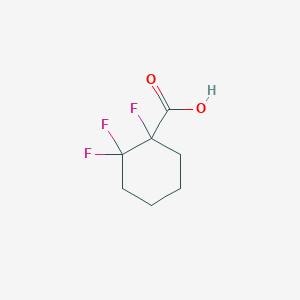

1,2,2-Trifluorocyclohexanecarboxylic acid

描述

科学研究应用

-

Modular Synthesis of α-Arylated Carboxylic Acids, Esters, and Amides

- Summary : This research presents a method for the synthesis of α-arylated carboxylic acids, esters, and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides . These compounds are widespread motifs in bioactive molecules and important building blocks in chemical synthesis .

- Method : The method involves an organophotocatalytic multicomponent synthesis from exhaustive defluorination of α-trifluoromethyl alkenes in the presence of alkyltrifluoroborates, water, and nitrogen/oxygen nucleophiles .

- Results : This operationally simple strategy features a unified access to functionally diverse α-arylated carboxylic acids, esters, and primary, secondary, and tertiary amides through backbone assembly from simple starting materials enabled by consecutive C–F bond functionalization at room temperature .

-

Synthesis and Applications of Superacids

- Summary : This research focuses on the synthesis and use of superacids, in particular 1,1,2,2-tetrafluoroethanesulfonic acid (TFESA), and describes how these can be optimized for reactions of key industrial importance .

- Method : The paper reports a new simplified route for preparation of these acids, making these more readily available and opening up a large number of opportunities .

- Results : Partially fluorinated superacids offer several advantages over the acids commonly used in catalysis: lower loadings, lower reaction temperatures (leading to increased selectivity), fewer by-products, shorter reaction times, and higher throughput .

-

- Summary : Cyclohexanecarboxylic acid, a monocarboxylic acid comprising of a cyclohexane attached to a carboxylic acid group, is an organic compound of notable interest in the world of chemistry . It is employed in the synthesis of a variety of other organic compounds, including but not limited to, esters, amides, anhydrides, and other derivatives .

- Method : The synthesis of cyclohexanecarboxylic acid can be carried out in a few different ways. The most common method is through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate .

- Results : With its role in organic synthesis and as a precursor to numerous derivatives, further research could expand its applications, making it an even more vital part of many chemical processes .

-

Production of Perfumes and Flavors

- Summary : Beyond its utility in organic synthesis, the compound finds use in the production of perfumes and flavors, as its slight sour taste and mild odor can contribute to the overall profile of these products .

- Method : The specific methods of application in this field can vary widely depending on the specific perfume or flavor being produced .

- Results : The addition of cyclohexanecarboxylic acid can enhance the overall sensory profile of a product, contributing a unique note to the final product .

-

- Summary : Cyclohexanecarboxylic acid is useful in the agricultural sector, where it serves as a precursor for the production of specific types of pesticides .

- Method : The specific methods of application in this field can vary widely depending on the specific pesticide being produced .

- Results : The use of cyclohexanecarboxylic acid in the production of pesticides can help to improve the effectiveness of these products, contributing to improved crop yields and pest control .

安全和危害

属性

IUPAC Name |

1,2,2-trifluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-6(5(11)12)3-1-2-4-7(6,9)10/h1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFQSOQHJWRRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)(C(=O)O)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,2-Trifluorocyclohexanecarboxylic acid | |

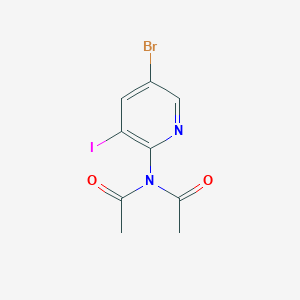

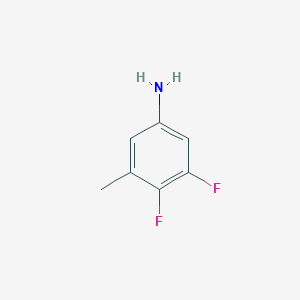

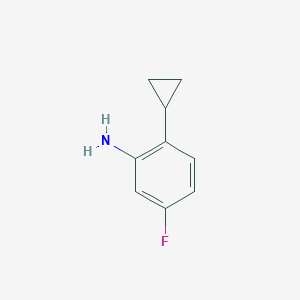

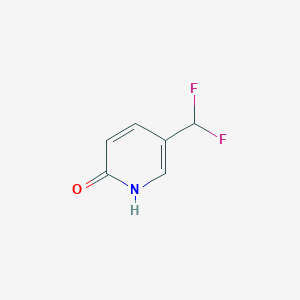

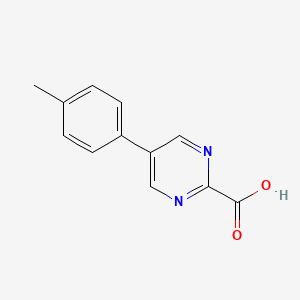

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)

![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)

![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)

![2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1432623.png)